Ethanethioamide, N-1-naphthalenyl- Ethanethioamide, N-1-naphthalenyl-
Brand Name: Vulcanchem
CAS No.: 10319-80-9
VCID: VC20995513
InChI: InChI=1S/C12H11NS/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14)
SMILES: CC(=S)NC1=CC=CC2=CC=CC=C21
Molecular Formula: C12H11NS
Molecular Weight: 201.29 g/mol

Ethanethioamide, N-1-naphthalenyl-

CAS No.: 10319-80-9

Cat. No.: VC20995513

Molecular Formula: C12H11NS

Molecular Weight: 201.29 g/mol

* For research use only. Not for human or veterinary use.

Ethanethioamide, N-1-naphthalenyl- - 10319-80-9

Specification

CAS No. 10319-80-9
Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
IUPAC Name N-naphthalen-1-ylethanethioamide
Standard InChI InChI=1S/C12H11NS/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14)
Standard InChI Key VCHHDIBIIGAJQB-UHFFFAOYSA-N
Isomeric SMILES CC(=NC1=CC=CC2=CC=CC=C21)S
SMILES CC(=S)NC1=CC=CC2=CC=CC=C21
Canonical SMILES CC(=S)NC1=CC=CC2=CC=CC=C21

Introduction

Chemical Identity and Nomenclature

Ethanethioamide, N-1-naphthalenyl-, also known as N-(1-Naphthyl)thioacetamide, is a chemical compound identified by the Chemical Abstracts Service (CAS) registry number 10319-80-9 . This compound has several synonyms in scientific literature, including:

  • N-(naphthalen-1-yl)ethanethioamide

  • N-naphthalen-1-ylethanethioamide

  • 1-Thioacetamidonaphthalene

  • Thioacetic acid 1-naphthyl amide

The IUPAC name for this compound is N-naphthalen-1-ylethanethioamide, which precisely describes its molecular structure: a thioacetamide group attached to a naphthalene ring at the 1-position .

Molecular Structure and Properties

Structural Characteristics

Ethanethioamide, N-1-naphthalenyl- consists of a naphthalene ring with a thioacetamide group (-NHCSCH₃) attached at the 1-position. The molecular structure can be represented by the following identifiers:

  • Molecular Formula: C₁₂H₁₁NS

  • Molecular Weight: 201.29 g/mol

  • InChI: InChI=1S/C12H11NS/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14)

  • InChIKey: VCHHDIBIIGAJQB-UHFFFAOYSA-N

  • SMILES: CC(=S)NC1=CC=CC2=CC=CC=C21

Physical Properties

The physical properties of Ethanethioamide, N-1-naphthalenyl- are summarized in Table 1:

Table 1: Physical Properties of Ethanethioamide, N-1-naphthalenyl-

PropertyValueReference
Physical StateSolid
Molecular Weight201.29 g/mol
Density1.223 g/cm³
Boiling Point337.1°C at 760 mmHg
Flash Point157.7°C
Vapor Pressure0.000107 mmHg at 25°C
Refractive Index1.729

Applications and Research Significance

Synthetic Intermediate

Ethanethioamide, N-1-naphthalenyl- has potential applications as an intermediate in organic synthesis . Organosulfur compounds like Ethanethioamide are often studied for their potential biological activities or as intermediates in the synthesis of more complex molecules.

Comparative Analysis with Similar Compounds

Comparison with N-(1-Naphthyl)ethylenediamine Dihydrochloride

In the chemical literature, N-(1-Naphthyl)ethylenediamine dihydrochloride is another naphthalene derivative that appears frequently. It's important to distinguish this compound from Ethanethioamide, N-1-naphthalenyl-, as they have different structures and applications.

Table 2: Comparison between Ethanethioamide, N-1-naphthalenyl- and N-(1-Naphthyl)ethylenediamine Dihydrochloride

PropertyEthanethioamide, N-1-naphthalenyl-N-(1-Naphthyl)ethylenediamine Dihydrochloride
CAS Number10319-80-91465-25-4
Molecular FormulaC₁₂H₁₁NSC₁₂H₁₄N₂ · 2HCl
Molecular Weight201.29 g/mol259.17 g/mol
Functional GroupThioamideDiamine
Primary ApplicationsSynthetic intermediateColorimetric analysis, Griess reagent

N-(1-Naphthyl)ethylenediamine dihydrochloride is widely used in analytical chemistry, particularly in the Griess test for the detection of nitrites and nitrates . It readily undergoes diazonium coupling reactions to form colored azo compounds, making it valuable in colorimetric assays . This is in contrast to Ethanethioamide, N-1-naphthalenyl-, which has been primarily noted for its potential as a synthetic intermediate .

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